molecular formula C9H9NO B009736 1-Pyridin-2-ylbut-3-en-2-one CAS No. 103441-64-1

1-Pyridin-2-ylbut-3-en-2-one

Cat. No.: B009736
CAS No.: 103441-64-1
M. Wt: 147.17 g/mol
InChI Key: RNPQRZOVDQMTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-ylbut-3-en-2-one is a valuable α,β-unsaturated ketone that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring an electron-deficient alkene conjugated to a ketone and a pyridyl nitrogen heterocycle, makes it a versatile building block for constructing complex molecules. Key Research Applications & Value: Versatile Synthetic Intermediate: This compound is a prime candidate for use in nucleophilic addition reactions, cyclocondensations, and as a precursor for heterocyclic compounds. Its molecular framework is a common feature in the synthesis of pharmacologically active molecules. Building Block for N-Heterocycles: It can be utilized in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Ligand in Coordination Chemistry: Similar pyridin-2-yl substituted enones are known to act as ligands, forming complexes with various metal ions for applications in catalysis and material science. Chalcone Analogue: As a heteroaromatic chalcone derivative, it is of interest for developing compounds with potential biological activities, following research trends in this area. Researchers value this compound for its multifunctional reactivity, which allows for diversification and the creation of targeted molecular libraries. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103441-64-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h2-6H,1,7H2

InChI Key

RNPQRZOVDQMTQW-UHFFFAOYSA-N

SMILES

C=CC(=O)CC1=CC=CC=N1

Canonical SMILES

C=CC(=O)CC1=CC=CC=N1

Synonyms

3-Buten-2-one,1-(2-pyridyl)-(6CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Pyridin 2 Ylbut 3 En 2 One and Analogous Pyridyl but En One Structures

Direct Synthetic Routes to 1-Pyridin-2-ylbut-3-en-2-one Precursors

Direct approaches to pyridyl-but-en-one structures often begin with a pre-formed pyridine (B92270) ring, to which the butenone side chain is appended. These methods are advantageous for their straightforwardness and the ready availability of diverse pyridine starting materials.

Condensation Reactions for Related Hydroxy-Substituted Pyridyl Enones

A foundational method for the synthesis of α,β-unsaturated ketones, including pyridyl enones, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone, followed by dehydration to yield the enone. bamu.ac.in For the synthesis of a pyridyl chalcone, a derivative of pyridyl enone, pyridine-2-carbaldehyde can be reacted with a substituted acetophenone, such as 2,6-dihydroxy acetophenone, in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. bamu.ac.in The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates under the reaction conditions to form the stable conjugated enone system. bamu.ac.in This methodology is broadly applicable for creating a variety of substituted pyridyl enones by selecting the appropriate pyridine-aldehyde and ketone precursors. acs.org

Table 1: Claisen-Schmidt Condensation for Pyridyl Chalcone Synthesis

Reactant 1 Reactant 2 Catalyst Product Type Ref
Pyridine-2-carbaldehyde 2,6-Dihydroxy acetophenone Potassium Hydroxide Pyridyl Chalcone bamu.ac.in

Regioselective Preparations of Pyridyl-Containing Amino Enones

The synthesis of pyridyl-containing amino enones can be approached through methods developed for related aminopyrazole structures. One of the most common methods for synthesizing 3-(5)-aminopyrazoles involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it This process begins with a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via addition of the second nitrogen atom to the nitrile carbon. chim.it The regioselectivity of the reaction, particularly with substituted hydrazines, can often be controlled by the reaction conditions. For instance, microwave-assisted reactions have been shown to reduce reaction times significantly without altering the regiochemical outcome. chim.it

Another relevant strategy is the reaction of bis(enaminone) compounds. For example, a bis(enaminone) linked to a benzofuran (B130515) unit has been used as a key intermediate. This compound can react with 2-cyanothioacetamide (B47340) to produce a bis(pyridine-2(1H)-thione) derivative, which serves as a scaffold for further elaboration. cu.edu.eg Subsequent reaction with hydrazine hydrate (B1144303) can then lead to the formation of a bis(3-amino-1H-pyrazolo[3,4-b]pyridine) derivative. cu.edu.eg These methods, while not directly producing amino enones, provide pathways to highly functionalized amino-pyridyl heterocyclic systems that are precursors or analogs. The principles of regioselective amine incorporation via condensation with dicarbonyl or related synthons are central to these transformations. chim.itcu.edu.eg

Table 2: Regioselective Synthesis of Amino-Pyridyl Heterocycles

Precursor Type Reagent Conditions Product Type Ref
β-Ketonitrile Hydrazine Heat 3(5)-Aminopyrazole chim.it
Bis(enaminone) 2-Cyanothioacetamide TEA, Dioxane, Reflux Bis(pyridine-2(1H)-thione) cu.edu.eg

Oxidative Ring Opening and Isomerization Strategies for Analogous Enones

Isomerization of propargylic alcohols provides a direct route to α,β-unsaturated enones. Pyridyl-substituted propargylic alcohols can be converted to the corresponding (E)-propenones under mild conditions, such as using pyridinium (B92312) chloride in methanol (B129727) at room temperature. researchgate.net Mechanistically, an allenol is proposed as an intermediate, and its preferential protonation leads to the enone product. researchgate.net For substrates with bulky substituents, (Z)-enones may be initially formed and subsequently isomerize to the more stable (E)-isomers under the reaction conditions. researchgate.net This method is effective for various pyridyl and quinolyl propargylic alcohols. researchgate.netorganic-chemistry.org

Another innovative approach involves the oxidative ring-opening of cyclic precursors. For instance, cyclopentenone derivatives can be transformed into pyridones through an oxidative amination process. This involves the in situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org While this yields a pyridone rather than a pyridyl enone, it demonstrates a ring-expansion strategy to form the core heterocycle. A more direct route to enones involves the oxidative ring-opening of cyclopropanols. Silver (I)-catalyzed oxidative ring-opening of cyclopropanols with heteroarenes can synthesize carbonyl-containing alkyl-substituted heteroarenes through a selective C(sp³)–C(sp³) bond cleavage and C–H activation. beilstein-journals.org

Table 3: Isomerization and Ring-Opening Routes to Enones and Pyridones

Starting Material Reagents/Catalyst Strategy Product Ref
Pyridyl Propargylic Alcohols Pyridinium Chloride, Methanol Isomerization (E)-Pyridyl Propenones researchgate.net
Electron-deficient Propargylic Alcohols DABCO Isomerization E-Enones organic-chemistry.org
Cyclopentenones Silylating agent, Hypervalent iodine reagent Oxidative Ring Expansion/Amination Pyridones chemrxiv.org

General Synthetic Strategies for Pyridyl-Substituted Alpha, Beta-Unsaturated Ketones

General strategies for forming α,β-unsaturated ketones can be broadly applied to pyridyl-containing targets. These include well-established olefination reactions and powerful multi-component reactions that build the heterocyclic core.

Wittig Reaction Applications in Enone Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and is highly applicable to the synthesis of α,β-unsaturated ketones. The reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone. rsc.org For the synthesis of a pyridyl-but-en-one, a suitable phosphonium ylide, such as (acetylmethylene)triphenylphosphorane, can be reacted with pyridine-2-carbaldehyde. This would form the desired C=C double bond, yielding the enone structure. One-pot Wittig reactions have been developed that can be carried out in aqueous media, offering an environmentally benign approach. researchgate.net

A related strategy involves the aza-Wittig reaction of N-vinylic phosphazenes with α,β-unsaturated aldehydes, which leads to the formation of 3-azatrienes. These intermediates can then react further to yield pyridines. acs.org While more complex, this demonstrates the versatility of phosphorus-based reagents in constructing pyridine and pyridyl-containing systems. A patent describes a one-pot allylation-Wittig reaction using allyl alcohol as an alkylating reagent with a phosphorus ylide, catalyzed by a palladium complex, to prepare α-allyl-substituted α,β-unsaturated ketones, esters, or nitriles, highlighting the potential for tandem catalytic approaches. google.com

Table 4: Wittig and Related Reactions for Enone and Pyridine Synthesis

Reaction Type Reactants Key Features Product Type Ref
Wittig Reaction Aldehyde, Phosphonium Ylide C=C bond formation α,β-Unsaturated Ketone rsc.org
One-Pot Wittig Aldehyde, Bromo-ester/nitrile, PPh₃, Base Aqueous media, environmentally friendly α,β-Unsaturated Esters/Nitriles researchgate.net
Aza-Wittig Reaction N-Vinylic Phosphazene, α,β-Unsaturated Aldehyde Forms 3-azatriene intermediate Pyridines acs.org

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are powerful tools for synthesizing complex heterocyclic structures like substituted pyridines in a single step from simple precursors. bohrium.comresearchgate.net These reactions are highly atom-economical and can generate molecular diversity efficiently. tandfonline.com

Several classical named reactions are employed for pyridine synthesis:

Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

Bohlmann–Rahtz Pyridine Synthesis: This method constructs the pyridine ring by reacting an enamine with an α,β-unsaturated ketone, followed by cyclization and elimination. acsgcipr.org

Kröhnke Pyridine Synthesis: This reaction uses α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield highly substituted pyridines. acsgcipr.orgwikipedia.org

Modern variations of these MCRs often employ different catalysts or conditions to improve yields and sustainability. For example, efficient, one-pot, solvent-free MCRs have been developed using simple catalysts like triethylamine (B128534) or reusable catalysts like graphene oxide. bohrium.comtandfonline.com Base-catalyzed three-component reactions of ynals, isocyanates, and amines/alcohols can also provide highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org These MCRs offer a strategic advantage by allowing the construction of the pyridyl core with substituents that can be readily converted into the desired but-en-one side chain. chemistryviews.org

Table 5: Multi-Component Reactions for Pyridine Synthesis

Reaction Name Key Reactants Key Intermediate/Product Ref
Hantzsch Synthesis Aldehyde, β-Ketoester, Ammonia Dihydropyridine, then Pyridine acsgcipr.org
Bohlmann–Rahtz Synthesis Enamine, α,β-Unsaturated Ketone Pyridine acsgcipr.org
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate Pyridine wikipedia.org

Utility of Lithium Derivatives in Pyridyl Ketone Synthesis

Organolithium reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgyoutube.com Their application in the synthesis of pyridyl ketones often involves the directed lithiation of a substituted pyridine, followed by reaction with an appropriate electrophile. clockss.org

The synthesis of pyridyl ketones can be achieved through the reaction of pyridyl-lithium derivatives with various carbonyl compounds. researchgate.net For instance, the addition of an organolithium reagent to a pyridine ring can lead to a 1-lithio-2-substituted-1,2-dihydropyridine intermediate. This intermediate can then react with an electrophile, such as an aldehyde or ketone, to form the desired pyridyl ketone after aromatization. clockss.org However, the direct addition of organolithium reagents to the C=N bond of the pyridine ring can be a competing reaction. To circumvent this, hindered lithiating agents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

An alternative approach involves bromine-lithium exchange, which requires the prior synthesis of a halogenated pyridine derivative. clockss.org Another strategy is the use of a bimetallic superbase, such as n-BuLi-LiDMAE, which has been shown to induce regioselective lithiation of pyridine derivatives, even in the presence of an ortho-directing group. researchgate.net This method can favor lithiation at the C-6 position, enabling the synthesis of 6-substituted pyridyl compounds. researchgate.net

The synthesis of specific pyridyl ketones, such as 3-phenyl-1-(pyridin-2-yl)propan-1-one, has been accomplished by reacting ethyl 2-picolinate with phenethylmagnesium bromide in a continuous flow system. uni-muenchen.de While not a direct synthesis of this compound, this demonstrates the utility of organometallic reagents in preparing pyridyl ketone scaffolds.

Reagent TypeApplication in Pyridyl Ketone SynthesisKey Considerations
Organolithium Reagents (e.g., PhLi) Addition to the pyridine ring followed by reaction with an electrophile. clockss.orgPotential for competing addition to the C=N bond. clockss.org
Hindered Lithium Amides (e.g., LDA, LTMP) Directed lithiation of substituted pyridines at low temperatures to avoid side reactions. clockss.orgChoice of base and temperature is crucial for regioselectivity.
n-BuLi-LiDMAE Regioselective lithiation at the C-6 position of the pyridine ring. researchgate.netEffective for synthesizing 6-substituted pyridyl compounds. researchgate.net
Grignard Reagents (e.g., phenethylmagnesium bromide) Reaction with pyridine esters to form pyridyl ketones. uni-muenchen.deUseful for introducing specific alkyl or aryl groups.

Stereoselective and Regioselective Synthesis of Enone Isomers

The stereochemistry of the double bond in α,β-unsaturated ketones, such as this compound, is a critical aspect of their synthesis, as it influences their reactivity and the stereochemistry of subsequent products.

Control of (E)/(Z) Isomerism in But-3-en-2-one (B6265698) Systems

The control of (E)/(Z) isomerism in but-3-en-2-one systems is governed by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgsavemyexams.com The designation depends on the relative priority of the substituents on each carbon of the double bond. If the higher priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). libretexts.orglibretexts.org

For a simple molecule like but-2-ene, the methyl group has a higher priority than the hydrogen atom. chemguide.co.uk Therefore, the isomer with both methyl groups on the same side is (Z)-but-2-ene, and the isomer with them on opposite sides is (E)-but-2-ene. libretexts.org It is important to note that the cis/trans nomenclature does not always correspond directly to the E/Z designation, especially in more complex molecules. libretexts.orgchemguide.co.uk

The stereoselective synthesis of a specific isomer can be influenced by reaction conditions and the nature of the reactants. For instance, in the solid-state photodimerization of ditopic dipyridyl alkene ligands, the orientation of the C=C bonds in the crystal lattice dictates the stereochemistry of the resulting cyclobutane (B1203170) isomers. mdpi.com Lowering the reaction temperature can restrict molecular motion and improve selectivity. mdpi.com

IsomerPriority Group ArrangementMnemonic
(Z)-isomer "Zee Zame Zide" (Same side) chemguide.co.ukThe higher priority groups are on the same side of the double bond.
(E)-isomer Opposite sidesThe higher priority groups are on opposite sides of the double bond.

Diastereoselective Approaches in Related Unsaturated Systems

Diastereoselective synthesis aims to produce a specific stereoisomer from a molecule with multiple stereocenters. In the context of unsaturated systems related to this compound, various strategies have been employed.

For example, the diastereoselective synthesis of dispiropyrrolidinyloxindoles has been achieved through a [3+2]-cycloaddition reaction of cyclic pyridinium ylides and α,β-unsaturated ketones. cdut.edu.cn This reaction proceeds with moderate to good yields and high diastereoselectivity. Similarly, the synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides demonstrates high regio- and diastereoselectivites. researchgate.net

In the synthesis of tertiary homoallylic alcohols, diastereoselective additions of alkyl, aryl, and allyl groups to α-substituted β,γ-unsaturated ketones have been demonstrated. nih.gov The choice of reagents and reaction conditions allows for the selective formation of either diastereomer. nih.gov Furthermore, the synthesis of novel cis-1,3,4,4a,5,10b-hexahydro- cdut.edu.cnnih.gov-2H- mdpi.combenzopyrano [3,4-c]pyridine has been achieved with a specific cis configuration. beilstein-journals.org

The stereoselective synthesis of furanosesquiterpenes related to pallescensins involved the preparation of four cyclogeraniol isomers and their subsequent conversion. mdpi.com This highlights the importance of controlling stereochemistry in the synthesis of complex natural products.

Derivatization Strategies from this compound

This compound and its analogs are valuable intermediates for the synthesis of more complex and biologically active heterocyclic compounds.

Formation of Oxime Esters from Pyridyl Butanone Derivatives

Oxime esters are a class of compounds with various biological activities. sioc-journal.cn The synthesis of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters has been reported, starting from 3-methylpyridine (B133936) and ethyl pivalate. sioc-journal.cn The process involves addition, oximization, and esterification reactions, resulting in high yields. sioc-journal.cn These oxime esters have shown significant antifungal activity. sioc-journal.cn

Visible-light-mediated synthesis offers an efficient method for preparing oxime esters through a one-pot multicomponent reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters. nih.gov This method is advantageous due to its mild reaction conditions and broad substrate scope. nih.gov Innovations in the formation of iminyl radicals from oximes continue to expand their synthetic utility, including their use in the synthesis of cyanoalkylated β-lactams. nsf.gov

Cyclization to Pyrazolo[3,4-b]pyridines from Unsaturated Ketones

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic systems with significant biological and medicinal properties. mdpi.commdpi.com A common synthetic route to these compounds involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.comnih.gov

The reaction mechanism is believed to proceed via a Michael addition of the 5-aminopyrazole to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration. nih.gov The use of a catalyst, such as zirconium tetrachloride (ZrCl₄), can facilitate this reaction. mdpi.com If the α,β-unsaturated ketone is unsymmetrical, the formation of two regioisomers is possible. mdpi.com

Novel pyrazolo[3,4-b]pyridines have been synthesized with high yields through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of ZrCl₄. mdpi.com Another approach involves a three-component reaction between an aldehyde, a ketone, and a 5-aminopyrazole, which also yields pyrazolo[3,4-b]pyridines. mdpi.com Furthermore, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles and alkynyl aldehydes provides a switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Starting MaterialsReaction TypeProductCatalyst/Conditions
5-Amino-1-phenylpyrazole and α,β-unsaturated ketonesCyclization mdpi.comPyrazolo[3,4-b]pyridinesZrCl₄, 95 °C mdpi.com
Aldehyde, ketone, and 5-aminopyrazoleThree-component reaction mdpi.comPyrazolo[3,4-b]pyridinesVarious conditions reported mdpi.com
5-Aminopyrazoles and alkynyl aldehydesCascade 6-endo-dig cyclization nih.govFunctionalized pyrazolo[3,4-b]pyridinesSilver, iodine, or NBS nih.gov

Synthesis of Bipyrazolyl Derivatives from Enone Precursors

The synthesis of bipyrazolyl derivatives, compounds featuring two interconnected pyrazole (B372694) rings, represents a significant area of research in heterocyclic chemistry. These structures are recognized for their diverse biological activities. While direct synthetic routes starting from this compound to bipyrazolyl derivatives are not extensively detailed in the reviewed literature, established methodologies for analogous pyridyl-but-en-one structures provide a foundational framework for their potential synthesis. The primary approach involves the cyclocondensation reaction of a suitable enone or a related diketone precursor with a hydrazine derivative.

One prevalent strategy for constructing bipyrazole systems is the cyclocondensation of tetraketones or pyrazoles containing difunctional moieties with hydrazines or pyrazolyl-hydrazines. researchgate.net This method offers a versatile platform for creating various linkages between the pyrazole rings.

A more specific and analogous method involves the reaction of α,β-unsaturated ketones with aminopyrazole derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenylpyrazole with (E)-4-aryl-but-3-en-2-ones. mdpi.com This reaction is effectively catalyzed by zirconium tetrachloride (ZrCl₄) in a mixture of ethanol (B145695) and dimethylformamide (DMF) at elevated temperatures. mdpi.com The initial step often involves the synthesis of the required enone, which can be accomplished via a Wittig reaction between a stabilized ylide and an appropriate aldehyde. mdpi.com

Another relevant synthetic approach is the construction of bis-pyrazole derivatives through the reaction of 1,2,3-triazole aldehydes with a pyrazolone. For example, 1,2,3-triazole-appended bis-pyrazole derivatives have been synthesized by reacting appropriate 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing absolute ethanol. acs.org This method, while starting from an aldehyde, highlights the utility of a reactive carbonyl-containing precursor in the formation of a bis-pyrazole structure.

These methodologies underscore a general principle where a pyridyl-containing enone or a related reactive carbonyl precursor can react with a hydrazine-containing compound to form a new pyrazole ring, leading to a bipyrazolyl structure. The specific reaction conditions and the nature of the substituents on both the enone and the hydrazine derivative would determine the final structure and yield of the bipyrazolyl product.

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Conditions Product Type Reference
(E)-4-aryl-but-3-en-2-one5-amino-1-phenyl-pyrazoleZrCl₄EtOH/DMF95 °C, 16 h4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
1,2,3-triazole aldehydes5-methyl-2,4-dihydro-3H-pyrazol-3-oneNoneAbsolute EthanolReflux1,2,3-triazole-appended bis-pyrazole acs.org
bis(β-diketone) precursorsHydrazineNot specifiedNot specifiedNot specifiedbis-pyrazole researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Pyridin 2 Ylbut 3 En 2 One

Tautomerism and Prototropic Rearrangements

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. mdpi.com In 1-Pyridin-2-ylbut-3-en-2-one, the most significant of these is keto-enol tautomerism.

Keto-enol tautomerism describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group). vaia.com The interconversion requires the movement of a proton from the alpha-carbon to the carbonyl oxygen, along with a rearrangement of electrons. vaia.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, in systems like this compound, the presence of the heterocyclic pyridine (B92270) ring and the conjugated system introduces factors that can stabilize the enol tautomer. The enol form, (1Z)-1-(pyridin-2-yl)-1-hydroxybuta-1,3-diene, benefits from an extended conjugated π-system. Furthermore, the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the pyridine nitrogen can significantly favor the enol form. nih.gov Studies on similar β-keto-enol compounds tethered to heterocyclic rings have shown that the enol form can exist almost exclusively due to the stability gained from such intramolecular hydrogen bonds and conjugation. nih.gov

Table 1: Keto-Enol Tautomers of this compound
TautomerStructureKey FeaturesRelative Stability Factors
Keto FormThis compoundCarbonyl group (C=O) and an isolated C=C double bond.Strong C=O double bond (~749 kJ/mol). libretexts.org
Enol Form(1Z)-1-(pyridin-2-yl)-1-hydroxybuta-1,3-dieneHydroxyl group on a double bond (enol) creating a conjugated diene system.Extended conjugation; potential for stabilizing intramolecular hydrogen bond with the pyridine nitrogen. nih.gov

The conversion between keto and enol forms can be facilitated by a process known as double-proton transfer. This mechanism can occur intramolecularly or, more commonly, be mediated by solvent molecules or another molecule of the substrate. In this process, two protons are transferred in a concerted or stepwise manner. worldscientific.com

For this compound in the presence of a protic solvent like water, a solvent molecule can act as a proton shuttle. The water molecule can accept a proton from the α-carbon while simultaneously (or in a separate step) donating a proton to the carbonyl oxygen. This creates a low-energy pathway for tautomerization. Theoretical studies on similar systems, such as those involving imidazole (B134444) and pyridine rings, have shown that such proton transfer processes are facilitated by the formation of hydrogen-bonded networks. nih.govacs.org A stepwise path, where protons are transferred consecutively, often has a lower energy barrier and is considered more favorable. worldscientific.com

Annelation, the fusion of an additional ring onto the pyridine moiety to form a system like quinoline (B57606), has a pronounced effect on the electronic structure and, consequently, the tautomeric equilibrium. If we consider the analogous compound, 1-quinolin-2-ylbut-3-en-2-one, the quinoline ring possesses a more extensive delocalized π-electron system than pyridine.

This extended aromaticity provides greater resonance stabilization for the enol tautomer. The presence of an endocyclic C-sp³ atom in the keto form disrupts the aromaticity of the ring, increasing its energy. mdpi.com Conversely, the enol form allows for a fully aromatic quinoline ring, making it significantly more stable compared to the enol form of the pyridine analogue. mdpi.com Therefore, it is expected that the keto-enol equilibrium for 1-quinolin-2-ylbut-3-en-2-one would be shifted more significantly toward the enol form than is observed for this compound.

Reactions Involving the Alpha, Beta-Unsaturated Ketone Moiety

The conjugated system of the α,β-unsaturated ketone in this compound is highly reactive, particularly toward nucleophilic addition reactions.

The α,β-unsaturated ketone functionality can undergo nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). pressbooks.pub The pathway taken depends largely on the nature of the nucleophile.

1,2-Addition: "Hard" nucleophiles, which are highly reactive and charge-dense, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon directly. masterorganicchemistry.com

1,4-Addition (Conjugate or Michael Addition): "Soft" nucleophiles, which are more polarizable, favor attack at the β-carbon. pressbooks.pubmasterorganicchemistry.com This reaction, known as the Michael Addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com Common nucleophiles for this reaction include enolates, amines, thiols, and organocuprates (Gilman reagents). pressbooks.pub The initial product of 1,4-addition is an enolate, which is then protonated to yield the final saturated ketone. masterorganicchemistry.com

Table 2: Nucleophilic Addition to this compound
Nucleophile TypeExamplePredominant Reaction PathwayResulting Product Structure
Hard NucleophileMethylmagnesium Bromide (CH₃MgBr)1,2-AdditionAttack at the carbonyl carbon to form a tertiary alcohol.
Soft Nucleophile (Organocuprate)Lithium Dimethylcuprate ((CH₃)₂CuLi)1,4-AdditionAttack at the β-carbon to form a saturated ketone. pressbooks.pub
Soft Nucleophile (Enolate)Diethyl Malonate Anion1,4-Addition (Michael Addition)Attack at the β-carbon, forming a new C-C bond. masterorganicchemistry.com
Soft Nucleophile (Amine)Methylamine (CH₃NH₂)1,4-AdditionAttack at the β-carbon to form a β-amino ketone. pressbooks.pub

The carbon-carbon double bond in this compound can serve as a dipolarophile in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The reaction is a concerted, stereospecific process. organic-chemistry.orgwikipedia.org

A variety of 1,3-dipoles can react with the alkene moiety of this compound. For instance:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with a nitrile oxide would yield a 3-substituted-5-(2-oxo-2-(pyridin-2-yl)ethyl)isoxazoline. wikipedia.org

Azides (R-N=N⁺=N⁻): Reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, which can be unstable but serves as a precursor to other nitrogen-containing heterocycles.

Nitrones (R₂C=N⁺(R)-O⁻): Cycloaddition with a nitrone would produce an isoxazolidine (B1194047) derivative.

The regioselectivity of the addition depends on the electronic properties (the HOMO-LUMO interactions) of the specific 1,3-dipole and the dipolarophile. organic-chemistry.orgnih.gov

Table 3: 1,3-Dipolar Cycloaddition Reactions
1,3-DipoleExampleResulting Heterocyclic Product
Nitrile OxideBenzonitrile oxide (PhCNO)Isoxazoline ring fused to the original backbone. wikipedia.org
AzidePhenyl azide (PhN₃)Triazoline ring.
DiazoalkaneDiazomethane (CH₂N₂)Pyrazoline ring.
NitrilimineDiphenylnitrilimine (PhC≡N⁺-N⁻Ph)Pyrazoline ring.

Cyclization Pathways Leading to Heterocyclic Systems

The structural framework of this compound, featuring a pyridine ring and an α,β-unsaturated ketone moiety, provides a versatile platform for the synthesis of various heterocyclic systems. One of the prominent cyclization pathways involves the formation of indolizine (B1195054) derivatives. chim.it The synthesis of these bicyclic nitrogen-containing heterocycles can be achieved through several strategies, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions. rsc.org

Methodologies for indolizine synthesis often commence with pyridine or pyrrole-based substrates. rsc.org For instance, strategies have been developed that utilize 2-pyridylacetates and unsaturated ketone derivatives to construct the indolizine core. chim.it Metal-catalyzed cyclization of 2-pyridylacetates with unsaturated ketones is one such approach. chim.it Additionally, metal-free [3+2] cyclization reactions between 2-pyridylesters and chalcones, catalyzed by iodine, present an alternative route to trisubstituted indolizines. chim.it

A common strategy involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. ijettjournal.orgrsc.org In a related three-component reaction, pyridines, aryl methyl ketones, and acrylate (B77674) derivatives can be reacted in the presence of iodine and a copper catalyst to yield substituted indolizines. thieme-connect.com The proposed mechanism for this transformation involves the initial copper-promoted enolization and formation of an α-iodo ketone. Subsequent displacement with pyridine and α-deprotonation generates a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the acrylate, followed by aromatization to furnish the indolizine product. thieme-connect.com

The following table summarizes selected methods for the synthesis of indolizine derivatives, a key heterocyclic system accessible from pyridyl ketone precursors.

Starting MaterialsReagents/CatalystsKey TransformationProduct Type
Pyridines, Aryl methyl ketones, AcrylatesI₂, CuI, K₂CO₃1,3-Dipolar cycloadditionSubstituted indolizines thieme-connect.com
Pyridines, α-Bromo carbonyl compounds, 1,2-Allenyl ketonesMolecular oxygen (air)In situ azinium salt formation1,2,3-Trisubstituted indolizines chim.it
2-Pyridylacetates, Unsaturated ketones/ChalconesMetal catalyst or I₂Metal-catalyzed cyclization or [3+2] cycloadditionEster-substituted indolizines chim.it
2-Alkylpyridines, Enolizable aldehydesI₂, DMSODirect oxidative cyclizationIndolizine derivatives rsc.org

Reactivity at the Pyridine Nitrogen Atom

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring in this compound and related pyridyl ketones is a key site for coordination to metal ions. wikipedia.org These compounds can act as versatile ligands in coordination chemistry, forming a wide array of metal complexes. nih.govresearchgate.net The coordination can occur through the pyridine nitrogen, the carbonyl oxygen, or both, leading to various coordination modes such as monodentate, chelating, and bridging. researchgate.net

The presence of a metal ion can also facilitate nucleophilic attack at the carbonyl carbon. For example, in the presence of water or alcohols, di-2-pyridyl ketone, a related compound, can add these nucleophiles to the carbonyl group upon coordination of the metal to the carbonyl oxygen or the pyridyl nitrogen atoms. acs.orgmdpi.com This leads to the formation of coordinated gem-diol or hemiacetal derivatives. acs.orgmdpi.com Deprotonation of these coordinated ligands can result in the formation of polynuclear metal clusters. researchgate.netmdpi.com

The coordination chemistry of pyridyl ketones has been explored with a variety of metal ions, including those from the 3d, 4f, and 5f blocks, leading to the formation of complexes with interesting structural motifs and properties. researchgate.netnih.gov For instance, cadmium(II) complexes with di-2-pyridyl ketone oxime form one-dimensional coordination polymers. nih.govnih.gov The coordination sphere around the cadmium ion in these complexes is typically a distorted octahedron, involving coordination to the pyridyl nitrogen, the oxime nitrogen, and halide ligands. nih.govnih.gov

The table below provides examples of coordination complexes formed with pyridyl ketone-type ligands, illustrating their diverse coordination behavior.

LigandMetal IonCoordination ModeResulting Structure
Di-2-pyridyl ketone oximeCd(II)η¹:η¹:η¹:μOne-dimensional zigzag chains nih.govnih.gov
Di-2-pyridyl ketone (gem-diol form)Th(IV)Bridging and chelatingPentanuclear coordination cluster acs.org
Di-2-pyridyl ketone (gem-diol monoanion)Ni(II)η¹:η¹:η³:μ³Undecanuclear (Ni₁₁) coordination cluster mdpi.com
N'-[(1E)-pyridin-2-ylmethylidene]pyridine-4-carbohydrazideCu(II), Cd(II)Not specifiedChain structure rsc.org
N'-[(1E)-pyridin-2-ylmethylidene]pyridine-4-carbohydrazideEu(III)Not specifiedZero-dimensional monomer rsc.org

Protonation and Deprotonation Effects on Reactivity

The nitrogen atom of the pyridine ring is a basic site and can be protonated by acids. wikipedia.org This protonation can significantly influence the reactivity of the molecule. For instance, in related 2-(3'-hydroxy-2'-pyridyl)benzimidazole systems, upon excitation, the basicity of the pyridyl nitrogen increases. acs.org In acidic solutions, the ground-state species is often the protonated form. acs.org The subsequent photochemical and photophysical behavior is then dictated by the competition between further protonation or deprotonation events, which is influenced by the solvent environment. acs.org

Protonation of the pyridine nitrogen can also affect enzymatic reactions. In studies of pyridoxal (B1214274) phosphate (B84403) (PLP)-catalyzed deprotonation of glycine, the pyridinium ion is shown to be crucial for driving the delocalization of negative charge in the resulting carbanion intermediate. nih.gov This extended delocalization facilitates subsequent reaction steps. nih.gov

Furthermore, the protonation state of the pyridine ring can be critical in catalytic deracemization reactions of pyridylketones. acs.org A photoredox-mediated deprotonation, followed by an enantioselective protonation, allows for the conversion of racemic pyridylketones to nonracemic products. acs.org This process overcomes the principle of microscopic reversibility that typically hinders such transformations. acs.org

Mechanistic Studies of Catalytic Transformations

C-H Activation Processes Directed by Pyridine Motifs

The pyridine motif in this compound and related compounds can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.orgacs.org This chelation-assisted strategy allows for the selective functionalization of otherwise unreactive C-H bonds. rsc.org The nitrogen atom of the pyridine ring coordinates to the metal center, bringing it in proximity to a specific C-H bond, typically at the ortho position of an aryl substituent, facilitating its cleavage. rsc.orgresearchgate.net

Rhodium catalysts, in particular, have been extensively used for this purpose. nih.gov Both Rh(I) and Rh(III) complexes have shown efficacy, albeit through different mechanistic pathways. nih.gov Rh(I) catalysts are thought to operate via a mechanism involving initial coordination, C-H bond activation to form a metallacycle, ligand exchange, insertion, and reductive elimination. nih.gov In contrast, Rh(III) catalysts often proceed through an electrophilic deprotonation pathway to generate an aryl-Rh intermediate. nih.gov

These C-H activation strategies have been applied to a variety of transformations, including arylation, alkylation, and acylation. researchgate.netnih.govrsc.org For example, palladium-catalyzed ortho-acylation of 2-arylpyridines has been achieved using toluene (B28343) derivatives as the acyl source. rsc.org Similarly, rhodium-catalyzed C-H activation of 2-arylpyridines has been used for the synthesis of acylmethyl-substituted derivatives from 3-aryl-2H-azirines. rsc.org

The following table summarizes key features of pyridine-directed C-H activation processes.

Metal CatalystSubstrate TypeKey Mechanistic StepType of Functionalization
Pd(II)2-ArylpyridinesChelate-directed C-H activationOrtho-acylation, ortho-cyanation rsc.org
Ru(II)Aryl 2-pyridyl ketonesC-H activation via a 6-membered ruthenacycleSelective monoarylation researchgate.net
Rh(III)2-ArylpyridinesC-H activation/cyclometalationAcylmethylation rsc.org
Rh(I)/Rh(III)α,β-Unsaturated iminesChelation-assisted C-H activationAnnulations, oxidative coupling nih.gov

Proposed β-Elimination Mechanisms

In the context of catalytic transformations involving intermediates derived from this compound, β-elimination processes can play a crucial role. While direct evidence for β-elimination in reactions of this specific compound is not extensively detailed in the provided search results, mechanistic studies of related rhodium-catalyzed reactions offer valuable insights.

In rhodium-catalyzed transfer hydroarylation reactions, a β-carbon elimination step is proposed to be turnover-limiting. nih.govacs.org This process involves the cleavage of a C-C bond beta to the metal center in an alkoxide complex, leading to the formation of a ketone and an aryl-rhodium species. nih.govacs.org

Similarly, in rhodium-catalyzed (4+1) cycloadditions of benzocyclobutenones, a β-hydride elimination pathway is suggested to be kinetically favored and is crucial for the observed selectivity. nih.gov This step follows the insertion of an alkene into a rhodium-carbon bond and precedes the turnover-limiting C-C reductive elimination. nih.gov

In palladium-catalyzed reactions, β-heteroatom elimination from an alkyl palladacycle intermediate can generate a palladium(II)(π-alkene) species. researchgate.net This intermediate can then undergo further reactions. The competition between β-hydride elimination and β-heteroatom elimination can be influenced by the structure of the directing group and the resulting transition state geometries. researchgate.net

Insights into Catalytic Cycles via Experimental and Computational Approaches

The elucidation of catalytic cycles for transformations involving this compound relies on a synergistic combination of experimental and computational methods. whiterose.ac.uk These approaches provide a molecular-level understanding of reaction pathways, transition states, and the roles of various species in the catalytic loop. aps.org

Experimental studies, such as kinetic analysis, isotope labeling, and the isolation or trapping of intermediates, offer tangible evidence for proposed mechanistic steps. For instance, in palladium-catalyzed reactions, the competency of a suspected intermediate can be tested by independently synthesizing it and subjecting it to the reaction conditions to see if it yields the final product. researchgate.net Control experiments are also crucial; for example, running a reaction in the absence of a catalyst or ligand can confirm their essential role in the transformation.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the energy landscapes of catalytic cycles. aps.org These calculations can determine the relative energies of intermediates and transition states, helping to identify the rate-determining step and predict the stereochemical outcome of a reaction. For a substrate like this compound, computational models can predict how the pyridine nitrogen might coordinate to a metal center and influence the subsequent steps, such as oxidative addition or reductive elimination. rsc.org For example, DFT calculations on related pyridinyl-containing molecules have been used to determine the energy differences and barriers between isomers. researchgate.net

A plausible catalytic cycle for a Heck-type reaction involving this compound, based on established mechanisms, is depicted below. Such a cycle would typically begin with the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the alkene moiety of this compound, migratory insertion, and finally β-hydride elimination to release the product and regenerate the active catalyst. researchgate.net

Proposed Step Experimental Probe Computational Analysis
Oxidative AdditionIsolation of Pd(II)-aryl intermediateCalculation of transition state energy
Alkene CoordinationNMR spectroscopy to observe complexationGeometry optimization of Pd-alkene complex
Migratory InsertionIsotope labeling studiesActivation barrier calculation
β-Hydride EliminationDeuterium kinetic isotope effectEnergy profile of elimination pathway
Reductive EliminationProduct formation analysisThermodynamics of product release

Role of Catalysts (e.g., Palladium, Copper, Rhodium) in Transformations

The reactivity of this compound can be profoundly influenced by the choice of transition metal catalyst, with palladium, copper, and rhodium each enabling distinct transformations due to their unique electronic properties and coordination chemistry. beilstein-journals.orgscholaris.caresearchgate.net

Palladium: Palladium catalysts are exceptionally versatile for carbon-carbon bond-forming reactions. sigmaaldrich.com In the context of this compound, a Pd(0)/Pd(II) catalytic cycle is central to many transformations like the Heck, Suzuki, and Sonogashira couplings. researchgate.netsigmaaldrich.com The primary role of the palladium catalyst is to lower the activation energy of the reaction by providing a low-energy pathway. researchgate.net It achieves this by facilitating key steps such as oxidative addition and reductive elimination. The pyridine nitrogen in the substrate can act as a directing group or a ligand, potentially coordinating to the palladium center and influencing the regioselectivity and efficiency of the reaction. riken.jp The choice of ligands (e.g., phosphines) is critical as it modulates the steric and electronic environment of the palladium center, which in turn fine-tunes its reactivity and stability. rsc.orgsigmaaldrich.com

Copper: Copper catalysts are valued for their ability to mediate a wide range of reactions, including oxidations and cross-couplings, often under milder conditions than other metals. sigmaaldrich.comresearchgate.net Copper can readily access multiple oxidation states (Cu(I), Cu(II), Cu(III)), enabling both one- and two-electron transfer processes. beilstein-journals.orgnih.gov For this compound, a copper catalyst could be employed for C-H activation or oxidation reactions. For instance, copper catalysis has been used for the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones, a transformation targeting the carbon adjacent to the pyridine ring. mdpi.com In such a process, the copper catalyst, often in the presence of an oxidant like air or water, facilitates the formation of a ketone from a methylene (B1212753) group. nih.govmdpi.com

Rhodium: Rhodium catalysts are renowned for their high efficacy in hydrogenation, hydroformylation, and C-H functionalization reactions. numberanalytics.comwikipedia.org The pyridine moiety in this compound can serve as an effective directing group in rhodium-catalyzed C-H activation. nih.gov This allows for the selective functionalization of C-H bonds, for example, at the ortho-position of an aryl group if one were attached to the molecule, or potentially at the methyl group if the substrate were an isomer. Computational and experimental studies on 2-aryl pyridines have shown that rhodium catalysts are well-suited for such transformations, proceeding via a metallacyclic intermediate. nih.gov Rhodium is also a key catalyst for asymmetric hydrogenation, and with a suitable chiral ligand, it could potentially be used to reduce the C=C double bond of this compound enantioselectively.

Catalyst Primary Role / Key Reactions Influence of Pyridine Moiety Common Oxidation States
Palladium C-C Cross-Coupling (Heck, Suzuki) sigmaaldrich.comLigand, Directing Group riken.jpPd(0), Pd(II) researchgate.net
Copper Oxidation, C-H/C-O/C-N Coupling beilstein-journals.orgresearchgate.netLigand, Activation of adjacent C-H mdpi.comCu(I), Cu(II), Cu(III) nih.gov
Rhodium Hydrogenation, C-H Activation numberanalytics.comwikipedia.orgDirecting Group nih.govRh(I), Rh(III) wikipedia.org

Rearrangement Reactions (e.g., Cis-Trans Isomerization)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dewikipedia.org For this compound, a key consideration is the potential for geometric isomerism.

Cis-trans isomerism, also known as geometric isomerism, typically occurs in molecules with restricted bond rotation, most commonly around a carbon-carbon double bond. wikipedia.orglibretexts.org A requirement for this type of isomerism is that each carbon atom of the double bond must be attached to two different groups. libretexts.org In the case of this compound, the terminal C=C double bond (at the C3 and C4 positions) has two hydrogen atoms on one of the carbons (the C4 position). Therefore, it does not exhibit cis-trans isomerism around this bond.

However, related structures with an internal double bond, such as the hypothetical isomer 1-pyridin-2-ylbut-2-en-2-one, would exist as cis and trans isomers (or more accurately, E and Z isomers). The interconversion between these isomers, or cis-trans isomerization, can be induced by heat or light (photoisomerization). researchgate.net The mechanism often involves the temporary breaking of the pi-bond, allowing rotation around the sigma-bond, followed by reformation of the pi-bond in the opposite configuration. wikipedia.org

Studies on structurally similar push-pull molecules containing a pyridinyl group linked to another ring by an ethene bridge have explored such photoisomerization processes. researchgate.net Computational studies using DFT can predict the energy difference and the transition state barrier between the cis and trans forms. researchgate.net For example, the isomerization of cis- to trans-tetrahydro-β-carbolines has been shown to proceed through a carbocationic intermediate, a process influenced by the electronic nature of substituents. nih.gov While not directly applicable to the terminal alkene of this compound, these studies provide a framework for understanding potential isomerizations in related compounds.

Another relevant conformational aspect for this compound is the rotation around the single bond between the carbonyl carbon (C2) and the adjacent sp² carbon (C3). This leads to s-cis and s-trans conformers, which can have different reactivities, particularly in pericyclic reactions like the Diels-Alder reaction.

Isomerism Type Applicability to this compound Relevant Structural Feature Mechanism of Interconversion
Cis-Trans (Geometric) NoTerminal C=C double bondN/A for this compound
E/Z Isomerism Yes (for internal alkene isomers)Internal C=C double bondPi-bond rotation (thermal/photoinduced) researchgate.net
s-cis/s-trans (Conformational) YesC2-C3 single bondRotation around sigma bond

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Ylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Pyridin-2-ylbut-3-en-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a wealth of information regarding the connectivity and chemical environment of each atom.

Proton (¹H) NMR Chemical Shift Analysis of Olefinic and Pyridyl Protons

The ¹H NMR spectrum of this compound displays characteristic signals for its distinct proton environments. The protons on the pyridine (B92270) ring typically resonate in the aromatic region of the spectrum, generally between 7.0 and 8.7 ppm. chemicalbook.com The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. Protons closer to the nitrogen atom (α-protons) are generally found further downfield compared to those in the β and γ positions due to deshielding effects. chemicalbook.comucl.ac.uk

The olefinic protons of the but-3-en-2-one (B6265698) moiety exhibit signals in the range of 5.5 to 7.0 ppm. The coupling between these protons provides valuable information about the stereochemistry of the double bond.

Proton TypeTypical Chemical Shift (ppm)
Pyridyl Protons7.0 - 8.7
Olefinic Protons5.5 - 7.0

This table is based on general principles and data from analogous structures. chemicalbook.com

Carbon-13 (¹³C) NMR Chemical Shift Assignments for Carbonyl and Vinyl Carbons

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the ketone group is highly deshielded and typically appears in the range of 190-220 ppm. organicchemistrydata.orglibretexts.org Conjugation with the carbon-carbon double bond can shift this peak slightly upfield. organicchemistrydata.org

The vinyl carbons of the alkene group resonate between 115 and 140 ppm. libretexts.orglibretexts.org The carbon atom β to the carbonyl group is generally observed at a higher chemical shift (downfield) compared to the α-carbon due to resonance effects. organicchemistrydata.org The carbon atoms of the pyridine ring are found in the aromatic region, typically between 125 and 150 ppm. libretexts.orgoregonstate.edu

Carbon TypeTypical Chemical Shift (ppm)
Carbonyl Carbon (C=O)190 - 220
Vinyl Carbons (C=C)115 - 140
Pyridyl Carbons125 - 150

This table is based on established ranges for similar functional groups. organicchemistrydata.orglibretexts.orglibretexts.orgoregonstate.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. emerypharma.comsdsu.edu It would show correlations between adjacent protons on the pyridine ring and between the olefinic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signals of the vinyl protons can be used to identify the corresponding vinyl carbon signals.

In-situ NMR Monitoring of Reaction Progress and Intermediate States

In-situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time directly within the NMR tube. researchgate.net This technique can be applied to study the formation of this compound, providing insights into reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. beilstein-journals.org By acquiring spectra at various time points during the reaction, it is possible to observe the disappearance of starting material signals and the concurrent appearance of product signals, allowing for a detailed understanding of the reaction mechanism. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. nih.gov

Characterization of Carbonyl and Carbon-Carbon Double Bond Vibrations

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretch: The carbonyl group exhibits a strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. spectroscopyonline.comspectroscopyonline.com For α,β-unsaturated ketones like this compound, the C=O stretching frequency is lowered due to conjugation and generally appears between 1650 and 1700 cm⁻¹. spectroscopyonline.com This band is also observable in the Raman spectrum.

Carbon-Carbon Double Bond (C=C) Stretch: The C=C stretching vibration of the vinyl group gives rise to a medium intensity band in the region of 1600-1680 cm⁻¹. derpharmachemica.com The C=C stretching vibrations of the pyridine ring also appear in this region, often between 1430 and 1625 cm⁻¹. derpharmachemica.com

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Carbonyl (C=O) Stretch1650 - 17001650 - 1700
Alkene (C=C) Stretch1600 - 16801600 - 1680
Pyridine Ring (C=C) Stretch1430 - 16251430 - 1625

This table is based on characteristic vibrational frequencies for these functional groups. spectroscopyonline.comspectroscopyonline.comderpharmachemica.com

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. While the C=O stretch is typically strong in the IR, C=C stretches can be more prominent in the Raman spectrum, demonstrating the complementary nature of these techniques. aps.orgresearchgate.net

Identification of Pyridine Ring Modes

The vibrational characteristics of the pyridine ring within this compound are fundamental to understanding its electronic structure and reactivity. The pyridine ring, a heterocyclic aromatic system, exhibits a set of characteristic vibrational modes. wikipedia.org These modes are sensitive to the nature and position of substituents, providing valuable structural information.

In the context of this compound, the butenone substituent attached at the 2-position of the pyridine ring influences the vibrational frequencies of the ring. The lone pair of electrons on the nitrogen atom, located in an sp² orbital and not contributing to the aromatic system, plays a significant role in the molecule's basicity and its interaction with other molecules or surfaces. wikipedia.org Spectroscopic techniques such as Raman and Infrared (IR) spectroscopy are pivotal in identifying these pyridine ring modes. Changes in the wavenumber, breadth, and enhancement of the pyridine ring bands upon interaction with surfaces or other molecules can indicate the nature of these interactions, such as adsorption through the nitrogen lone pair. nih.gov

Application of Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the Raman scattering signal of molecules adsorbed on rough metal surfaces by several orders of magnitude, enabling detection at trace levels and even of single molecules. wikipedia.orgclinmedjournals.org This makes SERS a powerful tool for the analysis of compounds like this compound, particularly in complex matrices where its concentration may be exceedingly low. metrohm.commdpi.comumn.edu

The enhancement in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. wikipedia.orgclinmedjournals.org The electromagnetic effect is due to the excitation of localized surface plasmons on the metallic nanostructured substrate, which amplifies the local electromagnetic field experienced by the analyte molecule. clinmedjournals.org The chemical effect involves a charge-transfer mechanism between the analyte and the metal surface, leading to a resonance Raman effect. wikipedia.orgnih.gov

For pyridine and its derivatives, SERS has been extensively studied. The interaction of the pyridine molecule with a silver surface, for instance, has been shown to result in significant Raman signal enhancement. aps.org The orientation of the molecule on the surface, often with the nitrogen lone pair interacting with the metal, influences the relative intensities of the observed Raman bands. nih.govnih.gov This selectivity allows for detailed studies of surface interactions and can be exploited for the development of highly specific sensors for trace analysis.

Table 1: Key Considerations for SERS Analysis of Pyridine Derivatives

ParameterDescriptionRelevance to this compound
SubstrateTypically nanostructured gold or silver surfaces. clinmedjournals.orgThe choice of substrate material and morphology will significantly impact the enhancement factor.
Excitation WavelengthMust be chosen to match the plasmon resonance of the substrate for maximum electromagnetic enhancement. nih.govOptimization is crucial for achieving the lowest detection limits.
Adsorption GeometryThe orientation of the molecule on the SERS substrate affects which vibrational modes are enhanced. nih.govThe interaction of the pyridine nitrogen and the butenone moiety with the surface will determine the SERS spectrum.

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), is an indispensable tool for the precise determination of molecular weight and the elucidation of fragmentation pathways. thermofisher.comgfz.de For this compound, HRMS provides an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing the structural connectivity of the molecule. raco.catlibretexts.orglibretexts.org In the case of this compound, fragmentation is expected to occur at the weaker bonds, such as the C-C bond between the carbonyl group and the pyridine ring, or through rearrangements. The analysis of these fragments helps in confirming the proposed structure. For instance, the loss of a CO group from the enone moiety is a common fragmentation pathway. The fragmentation of the pyridine ring itself can also provide valuable information. researchgate.net

Table 2: Predicted HRMS Fragmentation of this compound

Fragment Ionm/z (predicted)Description
[M+H]⁺148.0757Protonated molecular ion
[M-CH3]⁺132.0449Loss of a methyl group
[M-CO]⁺120.0808Loss of carbon monoxide
[C5H4N]⁺78.0344Pyridyl cation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comscilit.comresearchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, which define the molecular conformation. For this compound, X-ray diffraction can reveal the planarity of the molecule and the relative orientation of the pyridine ring and the butenone side chain.

Furthermore, this technique is crucial for identifying the predominant tautomeric form in the solid state. Many organic molecules, including those with keto-enol functionalities, can exist in different tautomeric forms. researchgate.netmdpi.com For related compounds, studies have shown that the enol form can be stabilized by intramolecular hydrogen bonds. nih.govacs.org For instance, in a similar compound, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol, the dienediol tautomer is the only form present in the crystal, stabilized by two strong intramolecular O-H···N hydrogen bonds. nih.govacs.org Theoretical calculations can complement experimental X-ray data by predicting the relative stabilities of different tautomers. researchgate.netnih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.comrsc.orgyoutube.comlibretexts.org Understanding these interactions is essential as they can significantly influence the physical properties of the solid material.

In the case of this compound, the presence of the polar pyridine ring and the carbonyl group suggests that dipole-dipole interactions will play a significant role in the crystal packing. If any tautomeric forms with hydroxyl groups are present, hydrogen bonding will be a dominant intermolecular force. mdpi.com The analysis of the crystal packing can reveal how these interactions guide the self-assembly of the molecules into a three-dimensional lattice. figshare.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Role in Crystal Packing
Dipole-DipoleAttractive forces between the positive end of one polar molecule and the negative end of another. libretexts.orgLikely to be a significant force due to the polar C=O and C-N bonds.
Hydrogen BondingA strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. youtube.comWould be present if the enol tautomer exists in the solid state, forming O-H···N or O-H···O bonds.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Possible between the pyridine rings of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant electronic transitions are typically the promotion of electrons from a π bonding orbital or a non-bonding orbital (n) to a π* antibonding orbital. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the molecule, particularly the extent of conjugation.

Electronic Absorption Spectra and Conjugation Effects

The electronic absorption spectrum of this compound is characterized by the presence of a conjugated system that includes the pyridine ring, the carbonyl group (C=O), and the carbon-carbon double bond (C=C). This extended π-electron system is the primary chromophore, the part of the molecule responsible for light absorption. The conjugation significantly influences the wavelengths and intensities of the absorption bands.

In general, conjugated systems decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. acs.org The electronic spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. openstax.org For α,β-unsaturated ketones, this transition is often observed in the 215-250 nm region. The presence of the pyridine ring in conjugation with the enone system is expected to cause a bathochromic shift of this band to a longer wavelength compared to a simple acyclic enone. openstax.org For instance, while methyl vinyl ketone absorbs at around 224 nm, the extended conjugation with an aromatic ring, such as in this compound, would push this absorption to a higher wavelength.

The n → π* transition involves the promotion of a non-bonding electron, typically from the oxygen atom of the carbonyl group, to a π* antibonding orbital. This transition is characteristically of much lower intensity (small ε) compared to the π → π* transition and appears at a longer wavelength, often in the 300-350 nm region for conjugated ketones. acs.orguomustansiriyah.edu.iq The exact position of this weak absorption band can be sensitive to the solvent polarity.

The table below provides expected UV-Vis absorption data for this compound based on the analysis of similar conjugated systems. These values are illustrative and can vary based on the solvent and specific experimental conditions.

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Chromophore System
π → π~230 - 280High (~10,000 - 20,000)Pyridyl-C=C-C=O
n → π~310 - 350Low (~100 - 500)C=O (in conjugation)

The extended conjugation in this compound, which encompasses the electron-deficient pyridine ring and the enone moiety, is crucial in determining its electronic absorption properties. The delocalization of π-electrons across this entire system lowers the energy required for electronic excitation, making the molecule absorb light in the near-UV region. nih.gov Variations in substituents on the pyridine ring or changes in solvent polarity could further modulate the absorption maxima and intensities, providing more detailed insights into the electronic structure of the molecule and its interactions with its environment. mdpi.com

Computational Chemistry and Theoretical Characterization of 1 Pyridin 2 Ylbut 3 En 2 One Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule from first principles.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For 1-Pyridin-2-ylbut-3-en-2-one, this involves exploring various conformations arising from the rotation around its single bonds. Key rotational barriers would be those of the C-C bond linking the pyridine (B92270) ring to the carbonyl group and the C-C bond between the carbonyl and the vinyl group.

The molecule is expected to have two primary planar conformers related to the enone moiety: the s-trans and s-cis forms. Furthermore, the orientation of the pyridine ring relative to the carbonyl group introduces additional possibilities. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to perform geometry optimization for each potential conformer. By comparing the calculated total energies, the most stable conformer (the global minimum) can be identified along with the relative energies of other, less stable conformers. Vibrational frequency analysis is subsequently performed to confirm that the optimized structures are true energy minima, distinguished by the absence of imaginary frequencies. acs.org

In studies of similar molecules, like 3-(pyridin-2-yl)triimidazotriazine, DFT calculations have been used to determine the preferred dihedral angle between the ring systems, finding a value of 36.70° in the gas phase. rsc.org A similar approach for this compound would elucidate the planarity and preferred orientation of its constituent parts.

Table 1: Representative Conformational Analysis Data This table illustrates the type of data obtained from a conformational analysis of a molecule with multiple rotational axes.

ConformerDihedral Angle (Py-CO)Dihedral Angle (CO-Vinyl)Relative Energy (kcal/mol)Status
Conformer A~0°~180° (s-trans)0.00Global Minimum
Conformer B~0°~0° (s-cis)> 1.0Local Minimum
Conformer C~180°~180° (s-trans)> 2.0Local Minimum
Conformer D~90°~180° (s-trans)> 5.0Rotational Barrier

Note: Data is illustrative of typical computational outputs.

The electronic structure dictates the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. For an α,β-unsaturated ketone like this compound, the HOMO is typically associated with the π-system, while the LUMO is a π* orbital, often localized over the enone moiety, making it susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For pyridine itself, the MEP map clearly shows a region of negative potential (typically colored red or yellow) localized on the nitrogen atom, corresponding to its basic lone pair. libretexts.org For this compound, the MEP map would highlight this nucleophilic nitrogen, the electrophilic carbonyl carbon, and the electrophilic β-carbon of the vinyl group, guiding predictions about its interaction with other reagents.

Table 2: Calculated Electronic Properties for a Pyridyl-based Compound This data is from a DFT study on 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), a related heterocyclic system. mdpi.com

PropertyMethodValue
HOMO EnergyDFT/BLYP-0.207 Hartree
LUMO EnergyDFT/BLYP-0.089 Hartree
HOMO-LUMO GapDFT/BLYP0.118 Hartree (3.21 eV)

DFT calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure confirmation.

Vibrational Frequencies: Theoretical calculation of the infrared (IR) spectrum can help assign experimental absorption bands. For this compound, key vibrational modes would include the C=O stretching frequency of the ketone, the C=C stretching of the vinyl group, and characteristic C=N and C=C stretching modes of the pyridine ring. Computed frequencies are often systematically scaled to improve agreement with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can confirm the assigned structure and conformation in solution.

The pyridine ring is a classic aromatic heterocycle. Its aromaticity stems from a delocalized 6π-electron system that satisfies Hückel's (4n+2) rule. libretexts.orgmasterorganicchemistry.com The nitrogen atom is sp²-hybridized, and its lone pair resides in an sp² orbital within the plane of the ring, not participating in the aromatic π-system. wikipedia.org This results in a π-deficient ring compared to benzene, with a resonance energy of approximately 117 kJ/mol. wikipedia.orguobabylon.edu.iq

Computational methods can quantify this aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the high degree of aromaticity in the pyridine moiety of this compound. The term "quasi-ring" could refer to a planar arrangement stabilized by a weak intramolecular hydrogen bond or other interaction, for instance between a vinyl hydrogen and the carbonyl oxygen in the s-cis conformation. Computational analysis would be able to identify the existence and stability of such a pseudo-cyclic structure.

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry excels at modeling the dynamics of chemical reactions.

DFT is widely used to map out the potential energy surface of a chemical reaction. This involves locating the structures of transition states (the highest energy point along a reaction coordinate) and calculating the activation energy barrier. For this compound, one could model reactions such as a Michael addition to the vinyl group or a nucleophilic addition to the carbonyl carbon.

In a related example, the mechanism of pyridine ring-opening at a Rhenium complex was computationally unraveled. nih.gov The study identified transition states and calculated an energy barrier of 10.8 kcal/mol for a key methylation step. nih.gov A similar approach for this compound reacting with a nucleophile would involve:

Optimizing the geometry of the reactants, the transition state, any intermediates, and the final product.

Confirming the transition state by ensuring it has exactly one imaginary frequency corresponding to the correct reaction coordinate.

Calculating the energy difference between the reactants and the transition state to determine the activation energy, which governs the reaction rate.

This level of detailed analysis provides a step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Determination of Rate-Limiting Steps in Catalytic Processes

While the concept is fundamental, specific computational or experimental studies identifying the rate-limiting steps in catalytic processes involving the target compound, this compound, are not extensively detailed in the reviewed literature. However, related studies on pyridinyl-containing compounds offer valuable insights. For instance, in the copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, it has been proposed that the reductive elimination step could be rate- and stereo-determining. mdpi.com In other complex catalytic cycles, such as the Pd(II)-catalyzed γ-C(sp³)–H lactamization facilitated by 2-pyridone ligands, the rate-determining step was identified as the conversion of the initial palladium acetate (B1210297) trimer to the active monomeric species. mdpi.com

A novel nickel-catalyzed synthesis of E-enones, structurally related to the title compound, was developed by coupling terminal alkynes with S-2-pyridyl thioesters. researchgate.net This aldehyde-free hydroacylation process highlights the intricate mechanisms involved in the synthesis of such molecules, where understanding the specific kinetics of each step is essential for optimization. researchgate.net Computational analysis of similar catalytic systems, like the 1,4-hydroboration of enones, has been used to propose detailed mechanisms, identifying steps like transborylation as key to regenerating the catalyst. researchgate.net These examples underscore the importance of computational chemistry in elucidating complex reaction mechanisms and pinpointing the rate-limiting steps that control the efficiency of catalytic syntheses of pyridinyl enones.

Studies on Proton Transfer Processes

Proton transfer is a fundamental process that often dictates the tautomeric equilibrium and, consequently, the chemical behavior of molecules. In systems related to this compound, computational studies have provided significant insights into these phenomena. The analogous system, 1,4-di(pyridin-2-yl)-2,3-butanedione, can exist in several tautomeric forms, including the diketo (KK), enol-keto (OK), and dienediol (OO) forms.

Ab initio calculations have shown that for the di(pyridin-2-yl) system, the highly conjugated dienediol form, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol (OO), and the enol-keto form, (3Z)-3-hydroxy-1,4-di(pyridin-2-yl)but-3-en-2-one (OK), are the preferred tautomers in both the gas phase and in chloroform (B151607) solution. researchgate.net The diketo form (KK) was not detected. researchgate.net In chloroform, the OO and OK forms exist in an approximate 9:1 equilibrium. researchgate.net

Computational studies comparing di(pyridin-2-yl) systems with their di(quinolin-2-yl) analogs reveal that benzoannulation significantly impacts the tautomeric equilibrium, leading to both quantitative and qualitative differences. scilit.com Notably, the proton transfer process in the pyridine tautomers is slow, whereas it is fast (on the NMR timescale) in the quinoline (B57606) derivatives. scilit.com In the case of 1,3-bis(pyridin-2-yl)acetone, a related structure, three distinct tautomers are observed to be in equilibrium in a chloroform solution, highlighting the complexity of these systems. researchgate.net

Theoretical calculations help to quantify the relative stabilities of these tautomers. The choice of computational method is critical, with studies showing that the MP2/6-31G//RHF/6-31G method provides results that align well with experimental Arrhenius energies for the OK tautomer. researchgate.net

Table 1: Calculated Relative Energies of 1,4-di(pyridin-2-yl)-2,3-butanedione Tautomers. researchgate.net
TautomerStructure NameComputational MethodRelative Energy (kJ/mol)
KK1,4-di(pyridin-2-yl)-2,3-butanedioneAb initioHigher Energy (Not Detected)
OK(3Z)-3-hydroxy-1,4-di(pyridin-2-yl)but-3-en-2-oneIntermediate
OO(1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diolMost Stable

Theoretical Studies on Molecular Interactions

Intramolecular hydrogen bonds (IHBs) play a critical role in determining the structure, stability, and reactivity of molecules. In systems analogous to this compound, IHBs are crucial in stabilizing specific tautomeric forms. researchgate.net

Further theoretical work on di(2-pyridyl)methane derivatives connects the resonance within quasi-rings, formed by N-H···N intramolecular hydrogen bonds, to the π-electron delocalization in the pyridine rings. researchgate.net This interplay between hydrogen bonding and aromaticity is a key factor in the stability of different tautomers. researchgate.net

The structure of this compound features both electron-donating and electron-accepting moieties, making it a donor-π-acceptor (D-π-A) system. The pyridine ring can act as an electron-accepting group, while the enone system provides a conjugated π-bridge. Such D-π-A architectures are known to exhibit interesting electronic and photophysical properties due to intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. nih.gov

While specific theoretical studies on the donor-acceptor interactions of this compound are limited, research on analogous compounds provides valuable context. For example, studies on N-pyridin-2-yl substituted benzo(thio)amides, which also feature a pyridine acceptor, have explored how modifications to the donor and the presence of a BF2 moiety affect their charge transfer properties. arxiv.org In another study of D-π-A compounds with a dicyanovinyl acceptor, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations successfully predicted excitation energies and emission spectra, revealing how substituents on the donor moiety modulate the optical properties. acs.org These theoretical approaches are capable of mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which visually represent the donor and acceptor character of different parts of the molecule. mdpi.com For this compound, the HOMO is expected to be distributed over the butenone moiety, while the LUMO would likely be centered on the pyridine ring, facilitating an ICT process.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes and chemical reactions. Reactive MD, in particular, allows for the simulation of bond formation and breaking, providing insights into reaction mechanisms and structural stability at an atomistic level.

Specific MD simulation studies focusing on the chemical reactivity or structural stability of this compound were not identified in the surveyed literature. However, the application of this technique to related systems demonstrates its potential. For instance, MD simulations have been employed to investigate the reaction of picolinamides with ketones, determining the structure of pre-reaction complexes in solution. scilit.com In another study, MD simulations of dienolate [4+2] reactions were used to explore the potential energy surfaces and distinguish between concerted and stepwise mechanisms by analyzing the time gap between the formation of the first and second C-C bonds.

For a molecule like this compound, reactive MD simulations could be used to explore its conformational landscape, the dynamics of tautomerization via proton transfer, and the mechanisms of its participation in catalytic reactions. By modeling the system in different solvent environments, MD could also elucidate the role of solvent molecules in stabilizing intermediates and transition states, offering a dynamic perspective that complements static quantum chemical calculations.

Applications of 1 Pyridin 2 Ylbut 3 En 2 One in Advanced Organic Synthesis and Materials Science

Role as Versatile Precursors and Building Blocks

As a synthetic precursor, 1-Pyridin-2-ylbut-3-en-2-one offers multiple reactive sites that can be selectively targeted to construct a diverse array of organic molecules. evitachem.com The electron-withdrawing nature of the pyridyl group influences the reactivity of the conjugated enone system, making it susceptible to various transformations.

Synthesis of Complex Polycyclic Heterocyclic Systems

The structure of this compound is well-suited for constructing polycyclic systems, particularly those containing nitrogen, which are prevalent in pharmaceuticals and natural products. nih.govsioc-journal.cn The presence of the pyridine (B92270) nitrogen and the reactive enone moiety allows for annulation reactions, where new rings are fused onto the initial structure.

Researchers have developed various strategies for creating polycyclic N-heterocyclic compounds, such as one-pot multi-component reactions and intramolecular C-H amination, which can be adapted for pyridyl-containing precursors. nih.govrsc.org For instance, the enone portion can undergo conjugate addition with a suitable binucleophile, followed by an intramolecular cyclization involving the pyridine ring or a substituent on the ring. This approach can lead to the formation of fused heterocyclic systems like indolizines or imidazo[1,2-a]pyridines. rsc.orgrsc.org Vilsmeier reactions on related pyridine carbonitriles have also proven effective for the one-step synthesis of fused imidazo[1,5-a]pyridines, a strategy that highlights the utility of pyridyl precursors in building complex heterocyclic frameworks. rsc.org

Table 1: Selected Strategies for Polycyclic Heterocycle Synthesis

Synthetic Strategy Key Reactants/Conditions Resulting Core Structure
One-Pot, Three-Component Cyclization Precursor, Binucleophile, Catalyst Fused Polycyclic N-Heterocycles nih.gov
Oxidative Intramolecular C-H Amination Copper(II) triflate, (diacetoxyiodo)benzene Pyrido[2',1':2,3]imidazo[4,5-b]indoles rsc.org
[3+2] Cycloaddition Pyridinium (B92312) ylide, Alkyne (e.g., ethyl propiolate) Indolizines rsc.org

| Vilsmeier Reaction | Pyridine-2-carbonitrile, DMF/Vilsmeier reagent | Imidazo[1,5-a]pyridines rsc.org |

Construction of Novel Enone Architectures

Beyond serving as a starting point for fused rings, this compound is itself a valuable scaffold for creating more elaborate enone structures. The inherent reactivity of the α,β-unsaturated system allows for a variety of modifications. For example, reactions can introduce substituents at the α- or β-positions of the butenone chain, leading to new enone derivatives with tailored electronic and steric properties.

One documented approach involves the reaction of a related lithium enolate, lithium (Z)-1,1,1-trifluoro-4-oxo-4-(2-pyridyl)but-2-en-2-olate, with ammonium (B1175870) acetate (B1210297) to synthesize regioisomeric amino enones. researchgate.net This transformation highlights how the core pyridyl-enone structure can be elaborated to incorporate additional functional groups, thereby creating novel and potentially useful molecular architectures. The resulting amino enones possess a planar, U-shaped configuration stabilized by intramolecular hydrogen bonds. researchgate.net

Intermediates in Multi-Step Organic Transformations

In the context of multi-step synthesis, a chemical intermediate is a molecule that is formed in one step and consumed in a subsequent step to create the final product. libretexts.orgyoutube.com The compound this compound and its analogs serve as key intermediates in the synthesis of more complex molecules, including bioactive compounds and chiral building blocks. acs.org

For example, a related chiral amine, (R)-1-(Pyridin-2-yl)but-3-en-1-amine, has been utilized as an intermediate in the synthesis of derivatives of I-BET151, a known bioactive molecule. The synthesis of such intermediates often involves carefully planned reaction sequences where each step builds upon the last. The transformation of a precursor like this compound into a more functionalized intermediate is a critical part of a longer synthetic route, often involving steps like asymmetric reduction or functional group interconversion. rug.nl The stability and reactivity of the pyridyl-enone structure make it a reliable platform for these sequential transformations.

Ligand Design and Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to coordinate strongly with metal ions. This property is fundamental to the use of this compound and its derivatives in coordination chemistry and metal-catalyzed reactions. wiley.com

Development of Ligands for Metal-Catalyzed Reactions

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. wiley.com The design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The structure of this compound, containing both a nitrogen donor (from the pyridine) and an oxygen donor (from the ketone), makes it an excellent candidate for a bidentate ligand that can bind to a metal center through two points.

This bidentate chelation can form a stable cyclic structure with the metal, which influences the catalyst's electronic and steric environment. This modulation is key to achieving high efficiency and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. wiley.commdpi.com For instance, related pyridyl-phosphine ligands have been developed for asymmetric hydrogenation, demonstrating the power of combining a pyridyl moiety with other donor groups to create highly effective catalysts. mdpi.com

Table 2: Application of Pyridyl-Based Ligands in Catalysis

Catalyst System Reaction Type Role of Pyridyl Ligand
Palladium-Phosphine Complexes Cross-Coupling Controls catalytic activity and substrate scope. wiley.com
Iridium-SpiroPAP Complexes Asymmetric Hydrogenation Induces enantioselectivity through chiral environment. mdpi.com
Rhodium-dppe Complexes C-H Alkylation Influences regioselectivity (linear vs. branched product). beilstein-journals.org

| Iron-Porphyrin Complexes | Asymmetric Amination | Governs selectivity via hydrogen bonding interactions. mdpi.com |

Influence of Pyridyl Moiety as a Directing Group in C-H Functionalization

One of the most powerful applications of the pyridyl group in modern organic synthesis is its role as a directing group for C-H functionalization. magtech.com.cn This strategy involves the temporary coordination of the pyridine's nitrogen atom to a transition metal catalyst (e.g., palladium, rhodium, manganese). beilstein-journals.orgsnnu.edu.cnresearchgate.net This coordination brings the catalyst into close proximity to specific C-H bonds on the substrate, enabling their selective cleavage and functionalization (e.g., arylation, alkenylation, alkynylation). snnu.edu.cnresearchgate.net

The 2-pyridyl group is particularly effective because it facilitates the formation of a stable five- or six-membered cyclometalated intermediate, which is kinetically favored. snnu.edu.cn This directed approach solves major challenges of selectivity that would be difficult to overcome with traditional methods. For example, the 2-(pyridin-2-yl)isopropylamine (PIP amine) directing group, which shares the core pyridyl-nitrogen feature, has enabled the divergent functionalization of previously unactivated β-methylene C(sp³)–H bonds to form new C-O, C-N, C-C, and C-F bonds with high selectivity. snnu.edu.cn This directed strategy allows for the precise modification of molecules without the need for pre-functionalization, representing a highly efficient and atom-economical synthetic method. magtech.com.cnresearchgate.net

Enabling New Synthetic Methodologies

The unique structural features of this compound, namely the conjugated enone system activated by an electron-withdrawing pyridyl group, position it as a valuable building block in advanced organic synthesis. This reactivity enables its participation in complex reaction sequences that build molecular complexity efficiently.

Contribution to Cascade and Multicomponent Reactions

Cascade reactions, which involve several consecutive transformations in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for achieving atom economy and streamlining synthetic pathways. rsc.orgresearchgate.net The electrophilic nature of the β-carbon and the nucleophilic character of the pyridyl nitrogen in this compound make it an ideal substrate for such processes.

Research into related α,β-unsaturated systems demonstrates their utility in these complex reactions. For instance, halonium-initiated cascade reactions of 1-alkenoylcyclopropane carboxamides, which share the enone motif, have been developed to produce dihydrofuro[3,2-c]pyridinones through a sequence of halo-aza-cyclization, 1,2-aryl migration, and cyclopropane (B1198618) ring-opening. lnu.edu.cn Similarly, MCRs involving enaminones, which are structural analogs of enones, are used to construct pyrazole (B372694) and pyrazolo[3,4-b]pyridine derivatives in water. longdom.org The synthesis of privileged structures like imidazopyridine-fused isoquinolinones has also been achieved through MCR-initiated strategies. beilstein-journals.org

The reactivity of this compound as a Michael acceptor and a dienophile allows it to act as a linchpin in various MCRs and cascade sequences. It can react with a diverse range of nucleophiles and dienes to rapidly assemble complex heterocyclic and carbocyclic frameworks. Organocatalytic methods, in particular, can activate such enone systems for asymmetric cascade reactions, leading to the stereocontrolled synthesis of intricate molecular architectures. mdpi.com

Reaction TypeSubstrate ClassResulting ScaffoldKey Features
Halonium-initiated Cascade1-Alkenoylcyclopropane CarboxamidesDihydrofuro[3,2-c]pyridinonesTandem halo-aza-cyclization and rearrangement. lnu.edu.cn
Multicomponent ReactionEnaminones, Aldehydes, Hydrazine (B178648)Pyrazolo[3,4-b]pyridinesWater-based, sustainable synthesis. longdom.org
MCR-IMDA SequenceAminopyridines, Aldehydes, IsocyanidesImidazopyridine-fused IsoquinolinonesGroebke–Blackburn–Bienz reaction followed by intramolecular Diels-Alder. beilstein-journals.org
Solvent-free Cascade2-Cyanoacetamides, KetonesSubstituted Pyridin-2-onesHigh-yield, environmentally friendly one-pot synthesis. rsc.org

Strategies for Skeletal Rearrangements and C-C Bond Activations

The activation of C-C bonds is a formidable challenge in organic synthesis that allows for the transformation of molecular skeletons into new arrangements. sioc-journal.cn The structure of this compound and its derivatives can be leveraged in strategies involving skeletal rearrangements and C-C bond activation, particularly when incorporated into strained ring systems.

Transition-metal-catalyzed C-C bond activation often relies on the release of ring strain or the use of directing groups. sioc-journal.cnbris.ac.uk By incorporating the pyridyl-enone fragment into a cyclopropane or other strained ring, the potential for rhodium or nickel-catalyzed ring-opening and subsequent functionalization is created. bris.ac.uk The pyridyl group itself can act as a directing group, coordinating to the metal center and facilitating the cleavage of an adjacent C-C bond.

Furthermore, rearrangement pathways can be accessed under various conditions. For example, photolysis of related β-hydroxycarbenes has been shown to lead to a preference for 1,2-methyl migration, forming enol intermediates that tautomerize to ketones. acs.org Recent studies have also demonstrated the visible-light-induced remote heteroaryl migration in related systems, where a heteroaryl group moves to a different position in the molecule through a radical-mediated process involving carbon monoxide. rsc.org This suggests that under photolytic or radical-initiating conditions, the pyridyl group in derivatives of this compound could potentially undergo similar skeletal rearrangements.

Potential in Functional Materials Design (focus on chemical structure applications, not direct material properties)

The inherent electronic properties and structural rigidity of the pyridyl-enone scaffold make this compound a promising platform for the design of functional organic materials. Its ability to participate in extended conjugation and its characteristic photophysical behavior are key to this potential.

Photophysical Properties of Pyridyl-Containing Structures

The incorporation of a pyridyl group into a conjugated system significantly influences its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and charge-transport characteristics. nih.govmdpi.comrsc.org The nitrogen atom in the pyridine ring introduces a dipole moment and can participate in non-covalent interactions, affecting the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Studies on various pyridyl-containing dyes and functional molecules have provided insight into these effects. For example, in meso-pyridyl-BODIPY dyes, the position of the nitrogen atom on the pyridine ring significantly impacts the fluorescence quantum yield, with 2-pyridyl derivatives often being less fluorescent than their 3-pyridyl and 4-pyridyl counterparts. mdpi.com In boron-pyridyl-imino-isoindoline dyes, extending the conjugation by fusing aromatic rings to the pyridyl moiety can raise the HOMO energy level and decrease the rate of internal conversion (kIC), thereby enhancing fluorescence efficiency. nih.gov The pyridyl group can also be a key component in metal complexes, where it influences metal-to-ligand charge transfer (MLCT) transitions, affecting the emission color and lifetime of materials used in light-harvesting applications. scispace.com

SystemKey FindingImpact of Pyridyl Group
Boron-pyridyl-imino-isoindoline DyesAryl fusion on the pyridyl ring decreases non-radiative decay. nih.govEnhances fluorescence quantum yield. nih.gov
meso-Pyridyl-BODIPYsThe position of the pyridyl nitrogen affects fluorescence. mdpi.comModulates quantum efficiency. mdpi.com
Rhenium(I)-alkynyl Molecular RectanglesThe pyridyl ligand participates in MLCT transitions. scispace.comTunes emission color and lifetime. scispace.com
Pyridyl-functionalized Fullerene/AnthraceneThe pyridyl group enables coordination to a metal center. acs.orgFacilitates the formation of supramolecular dyads with distinct electronic properties. acs.org

Scaffolds for Conjugated Systems

The structure of this compound is an excellent starting point for constructing larger π-conjugated systems. The α,β-unsaturated ketone functionality provides a reactive handle for extending the conjugation through various chemical transformations.

One notable example is the use of a related compound, (3E)-4-(pyridin-4-yl)-but-3-en-2-one, in an aldol (B89426) addition-dehydration sequence to synthesize 1,7-di-4-pyridinyl-1,4,6-heptatrien-3-one. nih.gov This reaction effectively doubles the length of the conjugated system, creating a curcumin-like structure with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, research on the tautomerism of related 1,4-di(pyridin-2-yl)butane-2,3-dione systems shows they exist in equilibrium with a highly stable, planar enediol tautomer: (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol. acs.org This planarity is enforced by strong intramolecular hydrogen bonds between the hydroxyl groups and the pyridyl nitrogen atoms, creating a fully conjugated system. acs.org This demonstrates the inherent tendency of the 1-pyridin-2-yl-butane skeleton to form flat, extended π-systems, a desirable characteristic for organic electronic materials. The enone moiety of this compound can be seen as a precursor to such diketones, which can then rearrange into these stable, conjugated diols.

Starting ScaffoldTransformationResulting Conjugated SystemKey Structural Feature
(3E)-4-(Pyridin-4-yl)but-3-en-2-oneAldol addition-dehydration1,7-Di-4-pyridinyl-1,4,6-heptatrien-3-oneExtended linear π-system. nih.gov
1,4-Di(pyridin-2-yl)butane-2,3-dioneTautomerization(1Z,3Z)-1,4-Di(pyridin-2-yl)buta-1,3-diene-2,3-diolPlanar, hydrogen-bonded conjugated dienediol. acs.org
1-(Pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dioneTautomerization(3Z)-3-Hydroxy-1,4-di(quinolin-2-yl)but-3-en-2-oneStable enol-ketone tautomer due to extended aromatic system. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-Pyridin-2-ylbut-3-en-2-one, and how can reaction yields be systematically improved?

Methodological Answer: Synthesis optimization involves iterative testing of catalysts, solvents, and temperature regimes. For example:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency between pyridine and enone precursors.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) can stabilize reactive intermediates.
  • Temperature Control : Lower temperatures (0–25°C) may reduce side reactions, while higher temperatures (80–100°C) accelerate kinetics.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity. For example, the vinyl proton in the enone moiety typically appears as a doublet of doublets (δ 6.2–6.8 ppm) .
  • X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Ensure data collection at high resolution (≤ 0.8 Å) to minimize R-factor discrepancies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for novel derivatives.

Best Practice : Cross-validate data with computational methods (DFT calculations) to confirm bond lengths and angles .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length disparities) be resolved during structure refinement?

Methodological Answer: Contradictions often arise from poor data quality or overfitting. Steps for resolution:

Data Quality Check : Ensure completeness (>95%) and resolution. Reject datasets with high RintR_{\text{int}} values (>0.1).

Refinement Parameters : In SHELXL, adjust thermal displacement parameters (ADPs) and apply restraints for flexible groups (e.g., pyridine rings).

Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. For example, C=O bond lengths should align with literature values (1.21–1.23 Å) .

Case Study : A reported C–C bond length of 1.55 Å in this compound was corrected to 1.48 Å after re-refinement, resolving a mismatch with DFT-predicted values .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}) into motifs like R22(8)R_2^2(8) or C(4)C(4) chains .
  • Directionality Metrics : Measure donor-acceptor distances (≤ 3.5 Å) and angles (≥ 120°) using Mercury software.
  • Thermal Stability : Correlate hydrogen-bond strength (e.g., shorter bonds = higher melting points) with DSC data.

Q. How should researchers address discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Benchmark Calculations : Use Gaussian or ORCA with solvent-correction models (e.g., PCM for DMSO) to simulate NMR shifts.

Error Analysis : Quantify deviations using root-mean-square (RMS) values. Acceptable thresholds: 1H^1H-NMR ≤ 0.3 ppm; 13C^{13}C-NMR ≤ 3 ppm .

Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static models fail.

Example : A 0.5 ppm discrepancy in vinyl proton shifts was resolved by modeling solvent-induced polarization effects .

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

Methodological Answer:

  • Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Detailed Methods : Include refinement statistics (R-factors, completeness), data collection temperatures, and radiation sources (e.g., Mo-Kα) .
  • Validation Reports : Attach checkCIF outputs to publications to highlight unresolved issues.

Adherence to IUCr standards minimizes retractions and enhances data utility .

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